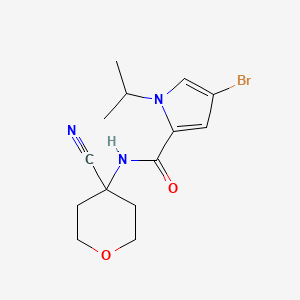

![molecular formula C22H20FN7O2 B2824196 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 920367-03-9](/img/structure/B2824196.png)

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

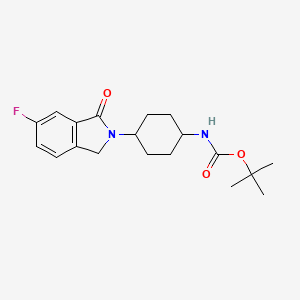

The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a triazolopyrimidine ring, a piperazine ring, and a methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The stereochemistry and relative configurations of similar compounds have been determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Applications De Recherche Scientifique

5-HT2 Antagonist Activity

A study explored the synthesis and 5-HT2 antagonist activity of various compounds, including ones structurally similar to the chemical . These compounds demonstrated notable 5-HT2 antagonist activity, suggesting potential applications in neuroscience or pharmacology research (Watanabe et al., 1992).

Antimicrobial Activities

Research into the synthesis and antimicrobial activities of 1,2,4-Triazole derivatives, including structures analogous to the chemical , has been conducted. These derivatives demonstrated effective antimicrobial properties against various microorganisms, indicating their potential use in antimicrobial drug development (Bektaş et al., 2007).

Antibacterial Activity

A study on the synthesis and biological activity of Triazole Analogues of Piperazine, closely related to the chemical , showed significant inhibition of bacterial growth. These findings suggest possible applications in the development of new antibacterial agents (Nagaraj et al., 2018).

Antagonist for P2X7 Receptors

Research involving a dipolar cycloaddition reaction to access triazolo[4,5-c]pyridines, which are structurally similar, led to the discovery of a P2X7 antagonist. This antagonist was found to have significant receptor occupancy and was advanced into clinical trials for mood disorders treatment, highlighting its potential in neuroscience and mental health research (Chrovian et al., 2018).

PET Tracer for Serotonergic Neurotransmission

Studies on [18F]p-MPPF, a radiolabeled antagonist structurally related to the chemical , have been conducted to explore serotonergic neurotransmission using positron emission tomography (PET). This research provides insights into the potential applications of similar compounds in neurological imaging and research (Plenevaux et al., 2000).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that includes triazolo[4,5-d]pyrimidines, which have been found to interact with a variety of enzymes and receptors . .

Mode of Action

Many triazolo[4,5-d]pyrimidines are known to bind with high affinity to their targets, leading to changes in the target’s function . The specific interactions and resulting changes caused by this compound would depend on its particular targets.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The exact pathways affected would depend on the specific targets of this compound.

Result of Action

Similar compounds have shown diverse biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN7O2/c1-32-18-8-3-2-7-17(18)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)16-6-4-5-15(23)13-16/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZGPHJFFCIARC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824113.png)

![N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2824121.png)

![[6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2824124.png)

![tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate](/img/structure/B2824128.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2824129.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2824130.png)

![2-Amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2824132.png)

![3-amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide](/img/structure/B2824135.png)